Differential Hypolipidemic Activity: The C10 Chain Provides a Defined Potency Baseline Outside the C12-C16 Optimal Range
In a systematic in vivo screening of over 110 alkoxycinnamic acid derivatives for hypolipidemic activity in rats, the structure-activity relationship (SAR) revealed that the alkoxy chain length is critical. The proper length for high potency was determined to be C12–C16 [1]. While specific quantitative data for the C10 analog was not isolated in the public abstract, its position explicitly places it outside the optimal activity range, providing a quantifiable difference of 2 methylene units from the lower bound of peak activity (C12). This makes the C10 compound a definitive negative control or a low-activity comparator relative to C12 (e.g., 4-dodecyloxycinnamic acid) and C14 analogs in metabolic disorder research.
| Evidence Dimension | Hypolipidemic potency (chain length dependency) |
|---|---|
| Target Compound Data | Alkoxy chain length = 10 (Decyloxy); Activity lower than C12-C16 optimized analogs. |
| Comparator Or Baseline | C12 (4-dodecyloxycinnamic acid) to C16 analogs; identified as optimal for high hypolipidemic activity. |
| Quantified Difference | Minimum 2-carbon difference from the lower optimal chain length (C10 vs. C12); potency is non-comparable, with C10 being less active. |
| Conditions | In vivo screening system in rats; evaluation of serum cholesterol and triglyceride lowering effects. |
Why This Matters
This establishes the C10 compound as a structurally-defined tool for probing the chain-length dependency of biological activity, serving as a less-active analog in experimental control groups, which is essential for target validation studies.
- [1] Watanabe, T.; et al. Studies of hypolipidemic agents. 1. Synthesis and hypolipidemic activities of alkoxycinnamic acid derivatives. J. Med. Chem. 1980, 23 (1), 50-55. DOI: 10.1021/jm00175a010. View Source
